molecular formula C9H15NO3 B1581751 Ethyl 2-Isocyanato-4-Methylvalerate CAS No. 64505-10-8

Ethyl 2-Isocyanato-4-Methylvalerate

Cat. No. B1581751
CAS RN: 64505-10-8
M. Wt: 185.22 g/mol
InChI Key: SSTQICMSRVMLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Isocyanato-4-Methylvalerate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It falls within the category of isocyanates , which are widely used in various industrial applications.


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 4-methylvalerate with phosgene (COCl2) or an alternative isocyanating agent. The resulting product is ethyl 2-isocyanato-4-methylvalerate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-Isocyanato-4-Methylvalerate consists of an ethyl group (C2H5) attached to the nitrogen atom of an isocyanate functional group (N=C=O). The valerate moiety (4-methylvalerate) contributes to its overall structure .


Chemical Reactions Analysis

  • Polymerization : In industrial applications, it participates in the formation of polyurethanes through polymerization reactions with polyols .

Physical And Chemical Properties Analysis

  • Stability : Sensitive to moisture and should be stored in a dry environment .

Mechanism of Action

As an isocyanate, Ethyl 2-Isocyanato-4-Methylvalerate is primarily utilized in the production of polyurethane materials. Its mechanism of action involves the reaction with polyols (such as diols or triols) to form polyurethane polymers. These polymers exhibit diverse properties, including flexibility, rigidity, and resistance to wear and tear .

Safety and Hazards

  • Storage : Store in a cool, dry place away from incompatible materials .

properties

IUPAC Name

ethyl 2-isocyanato-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-9(12)8(10-6-11)5-7(2)3/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTQICMSRVMLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334860
Record name Ethyl 2-Isocyanato-4-Methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Isocyanato-4-Methylvalerate

CAS RN

64505-10-8
Record name Ethyl 2-Isocyanato-4-Methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-Isocyanato-4-Methylvalerate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-Isocyanato-4-Methylvalerate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-Isocyanato-4-Methylvalerate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-Isocyanato-4-Methylvalerate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-Isocyanato-4-Methylvalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.